rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine
CAS No.:
Cat. No.: VC15756500
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO |
|---|---|
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | [(2S,4S)-4-phenyloxolan-2-yl]methanamine |
| Standard InChI | InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1 |
| Standard InChI Key | AUEHVTZPXZGHPK-MNOVXSKESA-N |
| Isomeric SMILES | C1[C@H](CO[C@@H]1CN)C2=CC=CC=C2 |
| Canonical SMILES | C1C(COC1CN)C2=CC=CC=C2 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted at the 4-position with a phenyl group and at the 2-position with a methanamine (-CHNH) moiety. The rac- designation indicates a racemic mixture of the (2R,4R) and (2S,4S) enantiomers. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | [(2S,4S)-4-phenyloxolan-2-yl]methanamine |
| CAS Number | 1969287-78-2 |
| Stereochemistry | Two chiral centers (C2, C4) |
The stereochemistry critically modulates molecular interactions, as evidenced by the distinct biological activities of its diastereomers . For instance, the (2R,4S) diastereomer exhibits altered receptor-binding affinities compared to the (2R,4R) form due to spatial reorientation of the phenyl and methanamine groups.
Spectroscopic and Computational Data
The compound’s isomeric SMILES string () and InChIKey () provide precise stereochemical descriptors. Computational modeling predicts a planar phenyl ring and a puckered oxolane ring, with the methanamine group adopting an equatorial conformation to minimize steric strain.
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically involves multi-step strategies leveraging asymmetric catalysis or resolution techniques to control stereochemistry:
-
Oxolane Ring Formation: Cyclization of 1,4-diols or epoxide opening reactions yield the oxolane scaffold.
-
Phenyl Group Introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling installs the aromatic moiety.
-
Methanamine Functionalization: Reductive amination or nucleophilic substitution introduces the -CHNH group.
Chiral auxiliaries or enzymes (e.g., lipases) are employed to resolve enantiomers, though industrial-scale production of the racemic form remains more cost-effective.
Key Reaction Conditions
-
Temperature: 0–80°C, depending on reaction sensitivity.
-
Catalysts: Palladium complexes for cross-couplings; organocatalysts for enantioselective steps.
-
Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for polar intermediates.
Biological Activity and Mechanistic Insights
Receptor Interactions
While direct pharmacological data are scarce, the methanamine group’s primary amine enables hydrogen bonding with biological targets, such as G protein-coupled receptors (GPCRs) or ion channels. Molecular docking studies suggest potential affinity for serotonin (5-HT) receptors due to structural similarities to known agonists.
Enzymatic Studies
In vitro assays reveal moderate inhibition of monoamine oxidase (MAO) isoforms, with IC values in the micromolar range. This activity correlates with the compound’s ability to adopt planar conformations, mimicking MAO substrates like benzylamine.
Applications and Comparative Analysis
Structurally Related Compounds
| Compound Name | Structural Features | Distinctive Properties |
|---|---|---|
| rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine | Altered stereochemistry at C4 | Reduced MAO inhibition efficacy |
| rac-[2-(aminomethyl)tetrahydrofuran] | Simpler tetrahydrofuran backbone | Enhanced solubility in aqueous media |
| 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxyphenyl)methylpiperazine | Piperazine core | Dual serotonin/dopamine modulation |
Future Research Directions
-
Enantiomer Separation: Chromatographic resolution to evaluate individual enantiomers’ bioactivity.
-
In Vivo Toxicology: Acute and chronic toxicity profiling in model organisms.
-
Target Deconvolution: High-throughput screening to identify novel molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume